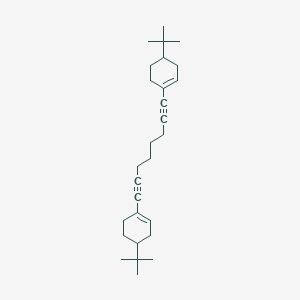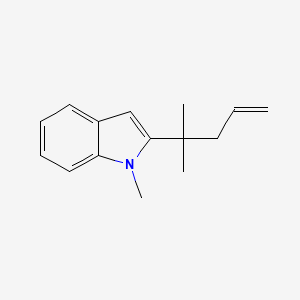![molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0](/img/structure/B12523194.png)
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylmethyl group and a trifluoromethyl-substituted propenyl group attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:
N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.
Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the trifluoromethyl-propenyl group.
Acetamide, N-[1-(trifluoromethyl)-2-propenyl]-: Lacks the phenylmethyl group.
Benzamide Derivatives: Compounds with similar structures but different substituents on the amide nitrogen.
Uniqueness
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of both the phenylmethyl and trifluoromethyl-propenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
832722-38-0 |
|---|---|
Formule moléculaire |
C13H14F3NO |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3 |
Clé InChI |
HJVOBIPLLYZQBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
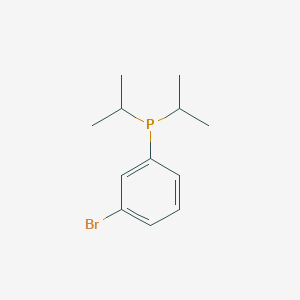
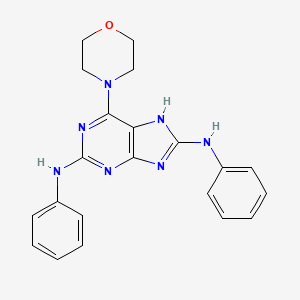
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
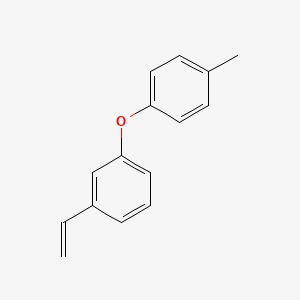
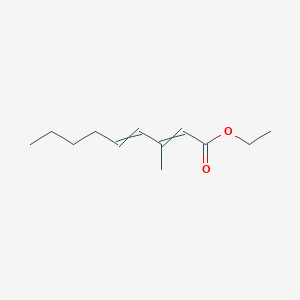
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
